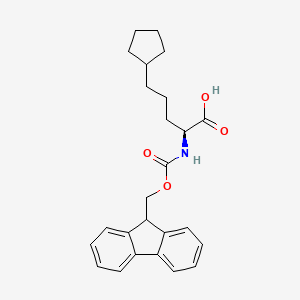

Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid

Description

Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid is a non-natural amino acid derivative featuring a cyclopentyl group at the fifth carbon of its pentanoic acid backbone. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group ensures stability during solid-phase peptide synthesis (SPPS), making it valuable for constructing peptides with tailored physicochemical properties. The cyclopentyl substituent introduces steric bulk and hydrophobicity, which can influence peptide conformation, solubility, and receptor interactions .

Properties

IUPAC Name |

(2S)-5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c27-24(28)23(15-7-10-17-8-1-2-9-17)26-25(29)30-16-22-20-13-5-3-11-18(20)19-12-4-6-14-21(19)22/h3-6,11-14,17,22-23H,1-2,7-10,15-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBWKBZNIRJOLX-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Acid Preparation

The cyclopentyl side chain is introduced during the synthesis of the parent amino acid, 2-amino-5-cyclopentylpentanoic acid. This is achieved via Strecker synthesis or reductive amination of a ketone precursor. For example, cyclopentanepentanoic acid is converted to its α-keto analog, followed by reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at pH 6.5–7.5. The resulting racemic mixture is resolved using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer.

Fmoc Protection

The α-amino group is protected using Fmoc chloride under mild basic conditions. A typical procedure involves dissolving the amino acid in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) and adding Fmoc chloride (1.2 equiv) dropwise with diisopropylethylamine (DIPEA, 2.5 equiv) at 0–5°C. The reaction is stirred for 4–6 hours at room temperature, yielding the Fmoc-protected derivative.

Key Reaction Conditions:

-

Solvent: DCM or DMF

-

Base: DIPEA or sodium carbonate

-

Temperature: 0°C → room temperature

Solid-Phase Peptide Synthesis (SPPS)

Resin Loading

The Fmoc-protected amino acid is anchored to a Wang or Rink amide resin via its carboxylic acid group. Activation is achieved using N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) in DMF. Coupling efficiency is monitored via the Kaiser test, where a negative result (colorless to yellow) indicates complete reaction.

Iterative Deprotection and Coupling

The Fmoc group is removed using 20% piperidine in DMF (2 × 5 minutes), exposing the α-amino group for subsequent couplings. Aggregation-prone sequences are mitigated by incorporating pseudoproline dipeptides or using elevated temperatures (40–50°C).

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude products are purified via reverse-phase HPLC using a C18 column and a gradient of water/acetonitrile (0.1% trifluoroacetic acid). The target compound typically elutes at 65–70% acetonitrile.

Typical Purity Metrics:

Recrystallization

Alternative purification involves recrystallization from ethyl acetate/hexane (1:3 v/v), yielding colorless crystals with a melting point of 132–134°C.

Comparative Analysis of Methods

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Yield | 75–85% | 90–95% |

| Purity | 85–90% | 95–98% |

| Reaction Time | 8–12 hours | 2–3 days |

| Scale-Up Feasibility | Moderate | High |

Challenges and Mitigation

Side Reactions

Chemical Reactions Analysis

Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and bases such as triethylamine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules due to its protective Fmoc group.

Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

Industry: The compound is used in the production of functional materials and bio-inspired building blocks.

Mechanism of Action

The mechanism by which Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid exerts its effects is primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions and ensuring the selective formation of peptide bonds . The cyclopentyl group may also influence the compound’s interactions with other molecules, potentially affecting its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pentanoic Acid Backbone

Fmoc-(S)-2-amino-5-cyclohexylpentanoic Acid (Fmoc-ACHPA-OH)

- Structure : Cyclohexyl group at position 4.

- Key Differences : The cyclohexyl group increases steric hindrance and hydrophobicity compared to cyclopentyl. This impacts peptide folding and solvent accessibility .

- Applications : Used in peptide-based drug design for enhanced metabolic stability .

Fmoc-(S)-2-amino-5-(4-chlorophenyl)pentanoic Acid

- Structure : Aromatic 4-chlorophenyl group at position 5.

- This contrasts with the aliphatic cyclopentyl group, which primarily contributes to hydrophobic interactions .

- Molecular Formula: C₂₆H₂₄ClNO₄ (vs. C₂₃H₂₅NO₄ for the cyclopentyl analog) .

Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic Acid

Functional Group Modifications

Fmoc-(S)-2-amino-5-azidopentanoic Acid

- Structure : Azido (-N₃) group at position 5.

- Key Differences : The azido group enables click chemistry applications (e.g., Cu-catalyzed alkyne-azide cycloaddition) for bioconjugation. This functional versatility is absent in the cyclopentyl analog .

- Synthesis : Prepared via Fmoc protection of 5-azido precursors under mild conditions .

Fmoc-(S)-2-amino-5-(tritylthio)pentanoic Acid

Stereochemical and Conformational Analogs

Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic Acid

- Structure: Cyclopentane ring integrated into the amino acid backbone.

- Key Differences : The constrained cyclopentane backbone enforces specific peptide conformations (e.g., β-turns), whereas the cyclopentyl side chain in the target compound primarily affects side-chain interactions .

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic Acid (Fmoc-ACHPA-OH)

Key Properties

Biological Activity

Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid (Fmoc-CpA) is a modified amino acid that plays a significant role in peptide synthesis and biological research. This compound is characterized by its protective 9-fluorenylmethyloxycarbonyl (Fmoc) group, which facilitates the formation of peptide bonds while preventing undesired side reactions. The biological activity of Fmoc-CpA is primarily linked to its incorporation into peptides and its influence on protein interactions and enzyme mechanisms.

- Molecular Formula : C25H29NO4

- Molecular Weight : 407.5 g/mol

- IUPAC Name : (2S)-5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

- CAS Number : 2349606-67-1

Fmoc-CpA serves as a building block in peptide synthesis, where the Fmoc group protects the amino group during chemical reactions. Upon removal of the Fmoc group, the free amino group can participate in further reactions, allowing for the creation of complex peptide structures. This property is crucial in studies involving protein-protein interactions and enzyme mechanisms, as it allows researchers to design peptides that mimic natural substrates or inhibitors.

Applications in Biological Research

Fmoc-CpA has been utilized in various biological studies, particularly in:

- Peptide Synthesis : Its role as a building block in solid-phase peptide synthesis enables the efficient construction of peptides with specific sequences and functionalities.

- Protein Interaction Studies : Research has shown that peptides containing Fmoc-CpA can exhibit altered binding affinities to receptors, which is essential for understanding cellular signaling pathways.

- Enzyme Mechanism Exploration : The incorporation of Fmoc-CpA into peptides allows for detailed studies on enzyme-substrate interactions, providing insights into catalytic mechanisms.

Comparative Analysis with Similar Compounds

The unique cyclopentyl side chain of Fmoc-CpA distinguishes it from other Fmoc-protected amino acids. Below is a comparison table highlighting key differences:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid | Cyclohexyl instead of cyclopentyl | Increased hydrophobicity |

| Fmoc-(S)-2-amino-5-phenylpentanoic acid | Phenyl group substitution | Enhanced aromatic interactions |

| Fmoc-(S)-2-amino-4-methylpentanoic acid | Methyl substitution at position 4 | Altered sterics affecting conformation |

Case Studies

- Peptide Binding Affinity : A study investigated the binding affinity of peptides containing Fmoc-CpA to specific receptors. The results indicated that the presence of the cyclopentyl group significantly influenced hydrophobic interactions, enhancing binding affinity compared to analogs with smaller or more polar side chains.

- Enzyme Kinetics : Research on enzyme kinetics demonstrated that peptides incorporating Fmoc-CpA exhibited distinct catalytic profiles. The structural properties imparted by the cyclopentyl side chain were found to modulate enzyme activity, suggesting potential applications in drug design.

- Neuroscience Applications : In neuroscience research, Fmoc-CpA-containing peptides were evaluated for their effects on neurotransmitter receptors. Findings indicated that modifications to peptide structure could influence receptor activation and downstream signaling pathways.

Q & A

Basic Research Questions

Q. What is the standard protocol for synthesizing Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid using Fmoc-SPPS?

- Methodological Answer : The synthesis typically follows Fmoc solid-phase peptide synthesis (SPPS) principles. Key steps include:

- Resin preparation : Use CTC resin (0.5 mmol/g loading) pre-swollen in DCM.

- Coupling : Activate the carboxylic acid group of the amino acid with DIEA (4.0 eq) in DCM at 15°C for 2 hours under nitrogen .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF.

- Purification : After cleavage from the resin, precipitate the product by adjusting the pH to 2 with 3N HCl and isolate via filtration .

Q. How do the steric effects of the cyclopentyl group influence coupling efficiency during peptide synthesis?

- Methodological Answer : Bulky side chains like cyclopentyl can slow coupling due to steric hindrance. To mitigate this:

- Use high-efficiency coupling reagents (e.g., HATU or PyBOP).

- Extend reaction times (2–4 hours) and monitor completion via Kaiser or chloranil tests .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]+ for C20H21NO4: 339.39) .

- NMR : Verify stereochemistry and cyclopentyl integration (e.g., ¹H NMR signals for cyclopentyl protons at δ 1.5–2.0 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Fmoc-protected amino acid syntheses?

- Methodological Answer : Discrepancies often arise from:

- Reagent quality : Ensure DIEA and DCM are freshly distilled to avoid moisture-induced side reactions.

- Temperature control : Maintain 15°C during coupling to suppress racemization .

- Validation : Cross-check yields with independent batches using identical resin loading and coupling times .

Q. What strategies optimize the incorporation of this bulky amino acid into β-sheet-prone peptide sequences?

- Methodological Answer :

- Solvent optimization : Use DCM/DMF (1:1) to improve solubility.

- Backbone amide protection : Employ pseudoproline dipeptides to reduce aggregation .

- Post-synthetic analysis : Characterize secondary structure via CD spectroscopy or X-ray crystallography .

Q. How does the cyclopentyl side chain impact peptide stability under physiological conditions?

- Methodological Answer :

- Hydrophobicity : Increases resistance to proteolytic degradation compared to linear alkyl chains.

- Conformational studies : Use MD simulations to predict interactions with lipid bilayers or protein targets .

Q. What are the common byproducts during Fmoc deprotection, and how can they be minimized?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.